molecular formula C5H5NOS B7771961 2-Thiophenecarbaldehyde oxime

2-Thiophenecarbaldehyde oxime

Cat. No.: B7771961
M. Wt: 127.17 g/mol
InChI Key: GASLBPLHYRZLLT-UHFFFAOYSA-N
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Description

2-Thiophenecarbaldehyde oxime is a natural product found in Capparis spinosa with data available.

Scientific Research Applications

  • Corrosion Inhibitors : Thiophene derivatives like (E)-thiophene-2-carbaldehyde oxime have been used as corrosion inhibitors for aluminum alloys in hydrochloric acid media. Studies show these compounds act as mixed-type inhibitors and their effectiveness increases with concentration. The adsorption of these compounds has been confirmed to create a barrier layer protecting the aluminum surface (Arrousse et al., 2022).

  • Structural Chemistry : It's part of the structural chemistry of oximes, playing a significant role in forming strong C3 molecular chains through classical N—H···O hydrogen bonds. This arrangement is critical in understanding the aggregation and interaction modes of oximes (Low et al., 2018).

  • Synthesis of Complexes : 2-Thiophenecarbaldehyde oxime has been used in the synthesis of Iron(II) complexes. These studies focus on understanding the coordination and electronic spectra of the resulting complexes (Kuma & Yamada, 1983).

  • Synthesis of Aminomethylthiophene : It's involved in a synthetic route for preparing 2-aminomethylthiophene, which comprises the oximation of 2-thiophenecarbaldehyde with hydroxyamine hydrochloride and subsequent reduction with zinc powder in alkaline media. This synthesis has applications in various organic compounds (Zhao-hua, 2011).

  • Photochromic Behavior Studies : Its derivatives have been studied for their photochromic behavior in different conditions, providing insights into the stability and reactivity of these compounds under light exposure (Li et al., 2017).

  • Polymer Donor in Organic Solar Cells : Oxime-substituted thiophene has been used in the formation of polymer donors for organic solar cells, highlighting its role in achieving high power conversion efficiency and stability (He et al., 2021).

  • Vaccine Synthesis : Its chemical properties have been utilized in oxime chemistry for efficient bioconjugation of proteins and polysaccharides in the preparation of conjugate vaccines. This application demonstrates its role in medical biochemistry and pharmacology (Lees et al., 2006).

Properties

IUPAC Name

N-(thiophen-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLBPLHYRZLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301272
Record name 2-Thiophenecarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29683-84-9
Record name 2-Thiophenecarboxaldehyde, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29683-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2-carbaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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